molecular formula C8H12BNO4S B1592873 (4-(Methylsulfonamidomethyl)phenyl)boronic acid CAS No. 850568-38-6

(4-(Methylsulfonamidomethyl)phenyl)boronic acid

Cat. No. B1592873
M. Wt: 229.07 g/mol
InChI Key: DFNWPOUFTMAIGJ-UHFFFAOYSA-N
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Description

(4-(Methylsulfonamidomethyl)phenyl)boronic acid, also known as 4-MSPBA, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and some organic solvents. 4-MSPBA is most often used as a reagent in organic synthesis, but it has also been used in biochemistry and pharmacology.

Scientific Research Applications

Catalytic Applications

Boronic acids, including derivatives similar to (4-(Methylsulfonamidomethyl)phenyl)boronic acid, have been utilized as catalysts in various chemical reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown high effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalysis is crucial for α-dipeptide synthesis, demonstrating the ortho-substituent of boronic acid's role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Synthetic Intermediate and Building Block

Boronic acids are valued for their role as synthetic intermediates and building blocks in various domains, including sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid, for example, offers new application opportunities. Derivatives of boronic acids have been prepared to study their multifunctional compounds' structure, demonstrating diverse substituent effects and potential for complexation (Zhang et al., 2017).

Construction of Functional Methyl Sulfones

The synthesis of significant functional methyl sulfones has been achieved through a three-component cross-coupling protocol involving boronic acid. This method highlights the role of boronic acids in facilitating the introduction of sulfur dioxide in one step, using eco-friendly sources and green reagents. The versatility of boronic acids in modifying pharmaceuticals and synthesizing compounds like Firocoxib is noteworthy (Wang, Zhao, & Jiang, 2019).

Optical Modulation and Saccharide Recognition

Phenylboronic acids, including variants of the (4-(Methylsulfonamidomethyl)phenyl)boronic acid, have shown potential in optical modulation and saccharide recognition. These applications are based on the ability of boronic acids to bind to saccharides and other diols, which can be utilized in creating sensors and other bio-recognition tools. A study demonstrated the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, offering insights into saccharide recognition and optical property modulation (Mu et al., 2012).

Safety And Hazards

It is classified as an irritant to eyes and skin. Precautions should be taken during handling .

Future Directions

Research on boronic acids continues to explore their applications in various fields, including sensing, drug development, and separation technologies. Further investigations into their interactions with specific targets and optimization of their properties are essential for future advancements .

properties

IUPAC Name

[4-(methanesulfonamidomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNWPOUFTMAIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624584
Record name (4-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonamidomethyl)phenyl)boronic acid

CAS RN

850568-38-6
Record name B-[4-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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